molecular formula C8H15NO2 B13631904 5-(Pentan-3-yl)oxazolidin-2-one

5-(Pentan-3-yl)oxazolidin-2-one

Katalognummer: B13631904
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: QJKCDNOKAXXRNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pentan-3-yl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentan-3-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Additionally, the synthesis of 4,5-disubstituted oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis has been reported .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for large-scale production. For instance, the modified Curtius rearrangement has been employed to produce 4,5-disubstituted oxazolidin-2-ones .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pentan-3-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted oxazolidinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, hypervalent iodine compounds, and triazabicyclodecene . Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions are typically substituted oxazolidinones, which can have diverse applications in medicinal chemistry and other fields .

Wirkmechanismus

The mechanism of action of 5-(Pentan-3-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the bacterial ribosome and prevent the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against a wide range of bacteria, including drug-resistant strains.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Pentan-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry and medicinal research .

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

5-pentan-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-3-6(4-2)7-5-9-8(10)11-7/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI-Schlüssel

QJKCDNOKAXXRNL-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C1CNC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.